GSK583

Description

Properties

IUPAC Name |

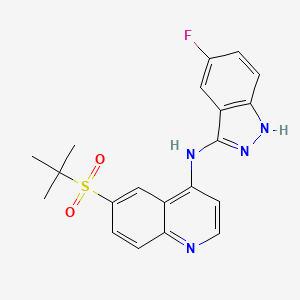

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOGLWKOHPIJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK583 on RIPK2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of GSK583, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). It details the molecular interactions, effects on signaling pathways, and quantitative measures of its inhibitory activity, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Core Mechanism of Action: ATP-Competitive Inhibition and Conformational Effects

This compound functions as a highly potent, ATP-competitive inhibitor of RIPK2.[1][2] Its primary mechanism involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of inflammatory signals.[1][3]

X-ray crystallography studies have revealed the precise binding mode of this compound within the RIPK2 active site. The 4-aminoquinoline core of this compound establishes a critical hydrogen bond with the hinge residue Met98.[3] Additionally, the indazole moiety of this compound extends into a hydrophobic back pocket, forming a key hydrogen bond with Asp164 of the DFG motif.[3][4] Weaker interactions, including proton-π interactions with Lys47 and a non-traditional hydrogen bond with Glu66, further stabilize the inhibitor-kinase complex.[3]

Beyond simple ATP competition, the binding of this compound induces a conformational change in RIPK2, stabilizing the kinase in an inactive state. This allosterically hinders the interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP), a crucial step for RIPK2 ubiquitination and subsequent downstream signaling activation.[4][5] This disruption of the RIPK2-XIAP protein-protein interaction is a key aspect of this compound's potent cellular activity.[4][5]

Impact on RIPK2 Signaling Pathways

RIPK2 is a central adaptor protein in the NOD-like receptor (NLR) signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and ubiquitination. This initiates downstream signaling cascades that culminate in the activation of NF-κB and MAPKs, driving the production of pro-inflammatory cytokines.[6]

This compound effectively blocks these downstream events. By inhibiting RIPK2 kinase activity, this compound prevents the activation of NF-κB and MAPK pathways.[6] This leads to a potent, dose-dependent inhibition of pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-8, in response to NOD1 and NOD2 stimulation.[1][7] this compound demonstrates high selectivity for the NOD1/2-RIPK2 pathway, with minimal effects on signaling initiated by Toll-like receptors (TLRs) or cytokine receptors at effective concentrations.[2][7]

Signaling Pathway Diagram

Caption: this compound inhibits the NOD1/2-RIPK2 signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound against RIPK2 has been quantified in various biochemical and cellular assays. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Species | IC50 (nM) | Reference(s) |

| Fluorescence Polarization (Binding) | RIPK2 | Human | 5 | [1][7] |

| Fluorescence Polarization (Binding) | RIPK2 | Rat | 2 | [8][9] |

| ADP-Glo (Kinase Activity) | RIPK2 | Human | 5 | [5] |

| Fluorescence Polarization (Binding) | RIPK3 | Human | 16 | [7] |

Table 2: Cellular Inhibitory Activity of this compound

| Assay Type | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) | Reference(s) |

| Cytokine Production | Primary Human Monocytes | MDP | TNF-α | 8 | [1][7] |

| Cytokine Production | Human Whole Blood | MDP | TNF-α | 237 | [1] |

| Cytokine Production | Rat Whole Blood | MDP | TNF-α | 133 | [1] |

| Cytokine Production | Human Crohn's/UC Biopsies | - | TNF-α & IL-6 | ~200 | [7] |

| RIPK2-XIAP Interaction (NanoBRET) | Caco-2 cells | - | - | 26.22 | [4] |

Table 3: Off-Target Activity of this compound

| Target | Assay Type | IC50 (µM) | Reference(s) |

| hERG | Electrophysiology | 7.45 | [6] |

| CYP3A4 | Fluorescence | 5 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on RIPK2.

RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of this compound to the ATP pocket of RIPK2 by competing with a fluorescently labeled ligand.

Materials:

-

Full-length FLAG His-tagged RIPK2

-

Fluorescently labeled ATP-competitive ligand

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

-

This compound stock solution in 100% DMSO

-

Multiwell plates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.

-

Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well.

-

Incubate at room temperature for 10 minutes.

-

Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.

-

Incubate at room temperature for at least 10 minutes.

-

Measure fluorescence polarization on a suitable plate reader.

-

Calculate percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic equation.[1][7]

RIPK2 ADP-Glo™ Kinase Assay

This luminescent assay measures the kinase activity of RIPK2 by quantifying the amount of ADP produced.

Materials:

-

Recombinant RIPK2 enzyme

-

Kinase substrate (e.g., generic kinase substrate)

-

ATP

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound stock solution in DMSO

-

Multiwell plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multiwell plate, add 1 µL of the this compound dilution or 5% DMSO (for controls).

-

Add 2 µL of RIPK2 enzyme solution.

-

Add 2 µL of a substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read luminescence using a luminometer.

-

Determine kinase activity and inhibitor potency (IC50) based on the luminescent signal.[5]

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of this compound to inhibit RIPK2-dependent cytokine production.

Materials:

-

Isolated primary human monocytes

-

Cell culture medium (e.g., RPMI with 10% FBS)

-

Muramyl dipeptide (MDP)

-

This compound stock solution in DMSO

-

TNF-α ELISA kit or similar immunoassay

-

96-well cell culture plates

Procedure:

-

Seed primary human monocytes in a 96-well plate at a desired density (e.g., 10^5 cells/well) and allow them to adhere.

-

Pre-treat the cells with serial dilutions of this compound for 30 minutes.

-

Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production and determine the IC50 value.[1][10]

RIPK2-XIAP NanoBRET™ Target Engagement Assay

This assay measures the disruption of the RIPK2-XIAP interaction in live cells.

Materials:

-

HEK293 cells

-

NanoLuc®-RIPK2 fusion vector

-

XIAP-smBiT fusion vector

-

NanoBRET™ tracer reagent

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

This compound stock solution in DMSO

-

White 96-well or 384-well assay plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-RIPK2 and XIAP-smBiT constructs.

-

Seed the transfected cells into the assay plate.

-

Treat the cells with serial dilutions of this compound for 2 hours.

-

Add the NanoBRET™ tracer reagent.

-

Dispense the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor into the wells.

-

Measure the BRET signal on a luminometer.

-

Calculate the percent inhibition of the BRET signal to determine the IC50 for the disruption of the RIPK2-XIAP interaction.[4][11]

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's action on RIPK2.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2. Its mechanism of action involves direct, ATP-competitive inhibition of the kinase domain, which is further enhanced by its ability to allosterically disrupt the crucial RIPK2-XIAP interaction. This dual action leads to the effective suppression of NOD1/2-mediated inflammatory signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers working on RIPK2-targeted drug discovery and the study of innate immunity. While this compound itself has limitations for clinical development due to off-target effects, it remains an invaluable tool for preclinical research.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing Mechanism of Allostery in RIPK2 kinase | bioRxiv [biorxiv.org]

- 5. promega.co.uk [promega.co.uk]

- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | RIP kinase | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. carnabio.com [carnabio.com]

- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

GSK583: A Selective RIPK2 Inhibitor for Inflammatory Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of RIPK2 in Inflammatory Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system.[1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[2] These receptors recognize specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to combat infection.[2] Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, which is crucial for the subsequent activation of downstream signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are essential for orchestrating an effective immune response.[4][5]

Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in the pathogenesis of various chronic inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and multiple sclerosis.[1][4] Consequently, inhibiting RIPK2 kinase activity has emerged as a promising therapeutic strategy for these conditions.[2]

GSK583: A Potent and Selective RIPK2 Inhibitor

This compound is a highly potent and selective, orally active inhibitor of RIPK2 kinase.[6][7] It was identified through structure-activity relationship-based modifications to improve selectivity while maintaining ATP-competitive characteristics.[1] this compound has been extensively characterized as a valuable tool compound for elucidating the role of RIPK2 in various inflammatory models.[7] However, its development as a clinical candidate was halted due to off-target activity against the hERG ion channel and unfavorable pharmacokinetic properties.[3][8]

Mechanism of Action and Binding Mode

This compound acts as an ATP-competitive inhibitor of RIPK2.[9] X-ray co-crystal structures reveal that this compound binds to the ATP-binding pocket of the RIPK2 kinase domain.[3][8] A critical hydrogen bond interaction occurs between the N1 of the indazole moiety of this compound and the backbone of Asp164 in the hinge region of RIPK2.[3][8] The indazole group occupies a hydrophobic back pocket, contributing to the inhibitor's high affinity and selectivity.[3]

Data Presentation

Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50 | Reference |

| Biochemical | ||||

| Fluorescence Polarization Binding | Human RIPK2 | Inhibition of fluorescent ligand binding | 5 nM | [6][10] |

| Fluorescence Polarization Binding | Rat RIPK2 | Inhibition of fluorescent ligand binding | 2 nM | [11] |

| Fluorescence Polarization Binding | Human RIPK3 | Inhibition of fluorescent ligand binding | 16 nM | [10] |

| Cellular | ||||

| MDP-Stimulated TNF-α Production | Primary Human Monocytes | Inhibition of TNF-α release | 8 nM | [6][10] |

| MDP-Stimulated TNF-α Production | Human Whole Blood | Inhibition of TNF-α release | 237 nM | [3][6] |

| MDP-Stimulated TNF-α Production | Rat Whole Blood | Inhibition of TNF-α release | 133 nM | [6] |

| Explant Cultures from Crohn's and Ulcerative Colitis Patients | Human Intestinal Biopsies | Inhibition of TNF-α and IL-6 production | ~200 nM | [6][10] |

| In Vivo | ||||

| MDP-Induced Peritonitis | Rat | Inhibition of serum KC (IL-8 orthologue) | 50 nM (derived from blood concentrations) | [6] |

| MDP-Induced Peritonitis | Mouse | Inhibition of serum KC and neutrophil recruitment | 37 nM (derived from blood concentrations) | [6] |

Selectivity Profile of this compound

This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases.[3][6]

| Kinase Panel | Concentration of this compound | Inhibition | Reference |

| 300 Kinases | 1 µM | Approximately 30% inhibition of only two other kinases (BRK and Aurora A) | [3][11] |

Pharmacokinetic Properties of this compound in Rodents

This compound displays moderate oral bioavailability and low clearance in both rats and mice.[3][10]

| Species | Route | Key PK Parameters | Reference |

| Rat | IV & PO | Low clearance, moderate volume of distribution, moderate oral bioavailability (39%) | [3][10] |

| Mouse | IV & PO | Low clearance, moderate volume of distribution, moderate oral bioavailability | [3][10] |

Off-Target Activity of this compound

| Target | Assay Type | IC50 | Reference |

| hERG Ion Channel | Electrophysiology | 7.45 µM | [3][12] |

| Cytochrome P450 3A4 (CYP3A4) | Fluorescence-based | 5 µM | [12] |

Experimental Protocols

RIPK2 Fluorescence Polarization (FP) Binding Assay

This assay quantifies the binding of a test compound to the ATP-binding pocket of RIPK2 by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system.[6]

-

Fluorescently labeled ATP-competitive ligand (tracer).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[6]

-

Test compound (e.g., this compound) serially diluted in 100% DMSO.

-

384-well, low-volume, black, non-binding surface microplates.

Procedure:

-

Prepare a solution of RIPK2 in assay buffer at a concentration twice its apparent dissociation constant (Kd) for the tracer.

-

Prepare a solution of the fluorescently labeled ligand in assay buffer at a concentration of 10 nM (for a final concentration of 5 nM).

-

Dispense 100 nL of the serially diluted test compound into the wells of the microplate.

-

Add 5 µL of the RIPK2 solution to each well and incubate at room temperature for 10 minutes to allow for compound binding.

-

Add 5 µL of the fluorescent ligand solution to each well and incubate for at least 10 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition relative to control wells (containing DMSO vehicle) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of a compound to inhibit NOD2-mediated cytokine production.

Materials:

-

Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Muramyl dipeptide (MDP), a NOD2 ligand.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

ELISA kit for human TNF-α.

-

96-well cell culture plates.

Procedure:

-

Seed primary human monocytes in a 96-well plate at a suitable density and allow them to adhere.

-

Pre-treat the cells with serially diluted concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37°C.[10]

-

Stimulate the cells with MDP (e.g., 1 µg/mL) for 6 hours at 37°C.[12]

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production and determine the IC50 value.

Mandatory Visualizations

Caption: NOD1/2-RIPK2 signaling pathway and the inhibitory action of this compound.

References

- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. In vivo peritonitis mouse model [bio-protocol.org]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 6. fda.gov [fda.gov]

- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo peritonitis model [bio-protocol.org]

- 11. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

The Role of GSK583 in NOD1/NOD2 Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of intracellular pattern recognition receptors that detect conserved microbial motifs. NOD1 and NOD2 are well-characterized NLRs that recognize components of bacterial peptidoglycan, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and clearance of the pathogen.[1] This signaling is critically dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Dysregulation of NOD1/NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.

GSK583 is a potent and selective small molecule inhibitor of RIPK2 kinase activity.[2][3] It has been instrumental as a tool compound for elucidating the role of RIPK2 in NOD1- and NOD2-mediated inflammatory responses. This technical guide provides an in-depth overview of the function of this compound in the context of NOD1/NOD2 signaling, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| Human RIPK2 | Fluorescence Polarization Binding Assay | 5 | [3][4][5] |

| Rat RIPK2 | Fluorescence Polarization Binding Assay | 2 | [5] |

| Human RIPK3 | Fluorescence Polarization Binding Assay | 16 | [3] |

Table 2: Cellular Activity of this compound

| Cell Type | Stimulation | Measured Cytokine | IC50 (nM) | Reference |

| Primary Human Monocytes | MDP (NOD2 agonist) | TNF-α | 8 | [3][6] |

| Human Whole Blood | MDP (NOD2 agonist) | TNF-α | 237 | [6] |

| Rat Whole Blood | MDP (NOD2 agonist) | TNF-α | 133 | |

| Human Crohn's Disease Biopsy Explants | Spontaneous | TNF-α, IL-6 | ~200 | [3][6] |

| Human Ulcerative Colitis Biopsy Explants | Spontaneous | TNF-α, IL-6 | ~200 | [6] |

| HEK293 cells | - | IL-8 | 8 | [7] |

Table 3: In Vivo Activity of this compound

| Animal Model | Measured Endpoint | IC50 (nM) | Reference |

| Rat | MDP-induced serum KC (IL-8 orthologue) | 50 (derived from blood concentration) | |

| Mouse | MDP-induced serum KC and peritoneal neutrophil recruitment | 37 (derived from blood concentration) |

Signaling Pathways and Mechanism of Action

NOD1 and NOD2, upon recognition of their respective peptidoglycan ligands (meso-diaminopimelic acid [DAP] for NOD1 and muramyl dipeptide [MDP] for NOD2), undergo a conformational change and oligomerize.[1] This leads to the recruitment of RIPK2 via homotypic CARD-CARD interactions.[8] RIPK2 is then activated through autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including TAK1 and the IKK complex.[9][][11] This cascade culminates in the activation of the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes.[1]

This compound is an ATP-competitive inhibitor of RIPK2.[12] By binding to the ATP-binding pocket of RIPK2, this compound prevents its kinase activity, thereby blocking the downstream signaling events that lead to inflammatory cytokine production.[12] Recent studies have also suggested that potent RIPK2 inhibitors like this compound may function by antagonizing the interaction between RIPK2 and the E3 ubiquitin ligase XIAP, which is crucial for RIPK2 ubiquitination and subsequent signaling.[13][14]

NOD1/NOD2 Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits RIPK2 kinase activity in the NOD1/NOD2 pathway.

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled ATP-competitive ligand to the ATP binding pocket of RIPK2.

Materials:

-

Full-length purified human RIPK2 protein

-

Fluorescently labeled ATP-competitive ligand

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

This compound or other test compounds dissolved in DMSO

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 100 nL of the this compound dilutions.

-

Add 5 µL of RIPK2 solution (at twice the final assay concentration) to each well and incubate for 10 minutes at room temperature.

-

Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration) to each well.

-

Incubate for at least 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay: MDP-Stimulated TNF-α Production in Primary Human Monocytes

This assay measures the ability of this compound to inhibit the production of TNF-α from primary human monocytes stimulated with the NOD2 agonist, MDP.

Materials:

-

Isolated primary human monocytes

-

RPMI 1640 medium supplemented with 10% FBS

-

Muramyl dipeptide (MDP)

-

This compound or other test compounds dissolved in DMSO

-

96-well tissue culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Seed primary human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

-

Pre-treat the cells with serial dilutions of this compound for 30 minutes.

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for 6-18 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production and determine the IC50 value.

In Vivo Murine Peritonitis Model

This model assesses the in vivo efficacy of this compound in reducing MDP-induced inflammation.

Materials:

-

C57BL/6 mice

-

Muramyl dipeptide (MDP)

-

This compound formulated for in vivo administration (e.g., in 0.5% HPMC, 0.1% Tween-80)

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)

Procedure:

-

Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection.

-

After a specified pre-treatment time (e.g., 30-60 minutes), inject mice intraperitoneally with MDP (e.g., 100 µg in PBS).

-

After 4-6 hours, euthanize the mice and perform a peritoneal lavage with cold PBS.

-

Collect the peritoneal fluid and centrifuge to pellet the cells.

-

Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., neutrophils).

-

Analyze the cells by flow cytometry to determine the extent of inflammatory cell recruitment.

-

Serum can also be collected to measure cytokine levels (e.g., KC/IL-8) by ELISA.

Experimental Workflows

Workflow for Screening and Validation of RIPK2 Inhibitors

Caption: A typical workflow for the discovery of novel RIPK2 inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK2 kinase, which has been invaluable in dissecting the role of NOD1 and NOD2 signaling in innate immunity and inflammatory diseases. Its well-characterized biochemical and cellular activities, along with its demonstrated in vivo efficacy in preclinical models, have solidified RIPK2 as a viable therapeutic target. While this compound itself is not a clinical candidate due to off-target liabilities and suboptimal pharmacokinetic properties, it has paved the way for the development of next-generation RIPK2 inhibitors with improved profiles.[7][15] The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of RIPK2 inhibitors and their potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and Intracellular Staining of Whole Blood: For the Detection of Intracellular Cytokines and Othe... [protocols.io]

- 9. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]

GSK583: A Technical Guide to its Inhibition of TNF-α Production via RIPK2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK583, a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). While not a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), this compound effectively curtails its production by targeting a key upstream signaling node. This document details the mechanism of action, quantitative efficacy, experimental protocols, and the critical signaling pathways involved, offering valuable insights for researchers in immunology, inflammation, and drug discovery.

Core Mechanism of Action: Targeting RIPK2 to Modulate TNF-α

This compound is a highly potent, orally active, and selective ATP-competitive inhibitor of RIPK2 kinase.[1][2] Its inhibitory effect on TNF-α production is a downstream consequence of its primary activity on RIPK2. Specifically, this compound demonstrates significant efficacy in blocking TNF-α synthesis when stimulated through the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathways, namely NOD1 and NOD2.[3][4]

Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines, including TNF-α.[5][6] this compound, by binding to the ATP pocket of RIPK2, prevents its autophosphorylation and subsequent activation of NF-κB and MAPK pathways, which are crucial for the transcription of the TNF-α gene.[3][4]

It is critical to note that this compound shows minimal to no inhibition of TNF-α production when the pathway is activated directly through the TNF receptor (TNFR).[7] This selectivity underscores its specific mechanism of action through the NOD-RIPK2 axis.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and cellular assays.

| Target | Assay Type | IC₅₀ | Reference |

| RIPK2 Kinase | Cell-free binding assay | 5 nM | [1][2] |

| RIPK3 Kinase | Cell-free binding assay | 16 nM | [7] |

Table 1: Biochemical Potency of this compound

| Cell Type | Stimulant | Cytokine Measured | IC₅₀ | Reference |

| Primary Human Monocytes | MDP (NOD2 agonist) | TNF-α | 8 nM | [2][3] |

| Human Whole Blood | MDP | TNF-α | 237 nM | [2][3] |

| Rat Whole Blood | MDP | TNF-α | 133 nM | [2] |

| Human Crohn's & Ulcerative Colitis Biopsies | - | TNF-α & IL-6 | ~200 nM | [3] |

| HEK293 cells (overexpressing NOD2) | MDP | IL-8 | 8 nM | [7] |

Table 2: Cellular Efficacy of this compound in Inhibiting Cytokine Production

| Off-Target | Assay Type | IC₅₀ | Reference |

| hERG Ion Channel | Electrophysiology | 7.45 µM | [8] |

| CYP3A4 | Fluorescence-based | 5 µM | [7] |

Table 3: Off-Target Activity of this compound

Experimental Protocols

In Vitro RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This protocol outlines a competitive binding assay to determine the IC₅₀ of this compound against RIPK2 kinase.

Materials:

-

Full-length purified RIPK2 kinase

-

Fluorescently labeled ATP-competitive ligand

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

-

This compound (or other test compounds) dissolved in 100% DMSO

-

Multiwell plates (e.g., 384-well)

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Dispense 100 nL of the this compound dilutions into the wells of the multiwell plate.

-

Add 5 µL of RIPK2 kinase solution (at twice the final desired concentration) to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.

-

Add 5 µL of the fluorescently labeled ligand solution (at twice the final desired concentration) to each well.

-

Incubate at room temperature for a minimum of 10 minutes.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition relative to controls (no inhibitor) and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[2]

Cellular Assay for TNF-α Inhibition in Human Monocytes

This protocol describes the measurement of TNF-α production from stimulated primary human monocytes and its inhibition by this compound.

Materials:

-

Primary human monocytes

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Muramyl dipeptide (MDP) or other NOD2 ligand

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Seed the monocytes in a 96-well plate at a desired density and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the this compound dilutions for 30 minutes in the CO₂ incubator.

-

Stimulate the cells by adding MDP to a final concentration known to induce robust TNF-α production.

-

Incubate the plate for 6 hours (or an optimized time course) in the CO₂ incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.[2][3]

Human TNF-α ELISA Protocol (General Outline)

This is a generalized protocol for a sandwich ELISA to quantify TNF-α. Refer to a specific commercial kit for detailed instructions and reagent concentrations.

Procedure:

-

Coating: Coat the wells of a 96-well microplate with a capture antibody specific for human TNF-α. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Sample/Standard Incubation: Add prepared standards (recombinant human TNF-α of known concentrations) and experimental samples (cell culture supernatants) to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add a biotin-conjugated detection antibody specific for human TNF-α to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature.

-

Washing: Repeat the wash step.

-

Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A blue color will develop in proportion to the amount of TNF-α present.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.

-

Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.[1][9][10][11][12]

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits TNF-α production by targeting RIPK2 in the NOD1/2 signaling pathway.

Experimental Workflow

Caption: Workflow for determining the IC₅₀ of this compound on TNF-α production in monocytes.

Limitations and Off-Target Profile

While this compound is a potent and selective inhibitor of RIPK2, it is not without limitations. Further development of this compound as a clinical candidate was halted due to off-target activities. Notably, it inhibits the hERG ion channel and the metabolic enzyme CYP3A4, which can lead to potential cardiotoxicity and drug-drug interactions, respectively.[8] These liabilities are important considerations for researchers using this compound as a chemical probe and for those designing next-generation RIPK2 inhibitors.

Conclusion

This compound serves as a valuable research tool for elucidating the role of the NOD-RIPK2 signaling axis in inflammation and immunity. Its ability to potently and selectively inhibit RIPK2 kinase activity provides a clear mechanism for the downstream reduction of TNF-α production. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating this pathway and for the development of novel therapeutics targeting inflammatory diseases. The off-target profile of this compound, however, highlights the importance of thorough characterization in the drug development process.

References

- 1. novamedline.com [novamedline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]

- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fn-test.com [fn-test.com]

- 12. biovendor.com [biovendor.com]

GSK583: A Technical Guide to its Application in Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). While its own development was halted, this compound remains a critical tool compound for validating the role of the RIPK2 signaling pathway in various inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its use in relevant disease models.

Core Mechanism of Action: Inhibition of NOD-RIPK2 Signaling

This compound is a selective, ATP-competitive inhibitor of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine-protein kinase that functions as a downstream modulator of the nucleotide-binding oligomerization domain-containing protein (NOD) signaling pathway.[2][3] This pathway is a cornerstone of the innate immune system, responsible for recognizing bacterial peptidoglycans and initiating an inflammatory response.[3][4]

The signaling cascade proceeds as follows:

-

Recognition: Intracellular NOD1 or NOD2 receptors recognize specific bacterial components.[4]

-

Recruitment & Activation: Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 via interactions between their respective caspase activation and recruitment domains (CARD).[5][6]

-

Ubiquitination: RIPK2 undergoes autophosphorylation and is subsequently polyubiquitinated by E3 ligases, a critical step for signal propagation.[4][5]

-

Downstream Signaling: The ubiquitinated RIPK2 acts as a scaffold to activate downstream kinase complexes, primarily the TAK1-TAB complex and the IKKα/β-NEMO complex.[5][7]

-

Inflammatory Gene Expression: Activation of these complexes leads to the triggering of the NF-κB and MAPK signaling pathways.[3][6] This culminates in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.[5][6]

This compound exerts its anti-inflammatory effects by binding to the ATP pocket of RIPK2, thereby blocking its kinase activity. This inhibition prevents the downstream signaling cascade, effectively suppressing the production of inflammatory mediators.[3][8]

Quantitative Data Summary

This compound demonstrated high potency in a variety of in vitro and ex vivo assays. However, its progression was limited by suboptimal pharmacokinetic properties in vivo.[9][10]

Table 1: In Vitro & Ex Vivo Potency of this compound

| Assay / Model | Measured Endpoint | IC50 Value | Reference |

| Primary Human Monocytes | MDP-stimulated TNF-α Production | 8.0 nM | [9] |

| Human Whole Blood | MDP-stimulated TNF-α Production | 237 nM | [9] |

| Human Crohn's Disease (CD) Biopsy | TNF-α & IL-6 Production | ~200 nM | [9] |

| Human Ulcerative Colitis (UC) Biopsy | TNF-α & IL-6 Production | ~200 nM | [9] |

| RIPK2 FP Assay | Kinase Inhibition | 1.3 nM | [9] |

Table 2: Pharmacokinetic (PK) Parameters of this compound

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability (F) | 39% | [9] |

| Mouse | Oral Bioavailability (F) | Moderate (value not specified) | [9] |

Note: Despite its in vitro potency, this compound showed low clearance and moderate volumes of distribution.[9] It was ultimately not progressed to advanced safety studies due to a combination of potent interaction with the hERG ion channel, suboptimal pharmacokinetics, and subpar efficacy in an in vivo inflammation model.[10]

Experimental Protocols

This compound has been utilized to probe the function of RIPK2 in various preclinical models, from cell-based assays to complex in vivo and ex vivo systems.[8] Below are detailed methodologies for key experimental setups.

The CIA model is a widely used autoimmune model that shares pathological and immunological features with human rheumatoid arthritis.[11][12] It is suitable for evaluating the efficacy of anti-inflammatory compounds like this compound.

A. Materials

-

Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[12][13]

-

Collagen: Bovine or Chick Type II Collagen (CII), dissolved in 0.05 M acetic acid to 2 mg/mL.

-

Adjuvants: Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA).

-

Compound: this compound dissolved in an appropriate vehicle for administration (e.g., intraperitoneal, oral gavage).

B. Protocol

-

Emulsion Preparation: Prepare a 1:1 emulsion of CII solution (2 mg/mL) and CFA by vigorous mixing until a stable emulsion is formed (a drop does not disperse in water).

-

Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.[14] This delivers 100 µg of CII.

-

Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII solution and IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[14][15]

-

Compound Administration: Begin administration of this compound or vehicle control at a predetermined dosing schedule (e.g., daily, starting from day 16 or at the onset of symptoms).[15]

-

Clinical Scoring: Starting from day 21, monitor animals 3-4 times per week for signs of arthritis.[15] Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling extending to the ankle, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Endpoint Analysis (e.g., Day 42-56):

-

Histopathology: Collect joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with H&E to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

-

This model uses intestinal mucosal tissue from patients with Crohn's Disease (CD) or Ulcerative Colitis (UC) to assess a compound's ability to suppress endogenous cytokine production.[5][10]

A. Materials

-

Tissue: Fresh intestinal mucosal biopsies obtained via endoscopy from consenting CD or UC patients.

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and glutamine.

-

Compound: this compound dissolved in DMSO and diluted in culture medium to final concentrations.

B. Protocol

-

Tissue Preparation: Immediately place fresh biopsies into culture medium.

-

Culture Setup: Place individual biopsies into wells of a 24-well plate containing 1 mL of culture medium.

-

Compound Treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubation: Culture the biopsies for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.

-

Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Data Normalization: Normalize cytokine levels to the total protein content of the tissue lysate from each corresponding biopsy to account for variations in tissue size.

Conclusion

This compound is a highly potent and selective RIPK2 inhibitor that has been instrumental in confirming the role of the NOD-RIPK2 signaling pathway in inflammatory pathogenesis.[8] While its clinical development was halted due to off-target effects and unfavorable pharmacokinetics, the data generated using this compound provided a strong rationale for the continued pursuit of RIPK2 as a therapeutic target.[9][10] It serves as a valuable chemical probe for researchers investigating innate immunity and inflammatory diseases, and the knowledge gained from its profile has guided the development of next-generation RIPK2 inhibitors with improved therapeutic potential, such as GSK2983559.[9][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]

- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (this compound), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 10. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK583 and the Downstream Effects of RIPK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory conditions, making it a compelling target for therapeutic intervention. GSK583 is a highly potent and selective, first-generation small molecule inhibitor of RIPK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the downstream consequences of RIPK2 inhibition, quantitative pharmacological data, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug development.

The RIPK2 Signaling Pathway and the Role of this compound

The NOD1 and NOD2 intracellular receptors recognize specific peptidoglycan motifs from bacterial cell walls, initiating an inflammatory response crucial for host defense. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via caspase recruitment domain (CARD) interactions. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes. This cascade ultimately leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription and release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.

This compound is an ATP-competitive, type I kinase inhibitor that specifically targets the kinase domain of RIPK2. By binding to the ATP pocket, this compound prevents the autophosphorylation of RIPK2, a critical step for its activation and subsequent signal transduction. This inhibition effectively blocks the downstream activation of NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Stimulus | Species/System | IC50 (nM) | Reference(s) |

| Biochemical Assay | ||||

| Fluorescence Polarization | Human RIPK2 Kinase | Recombinant Protein | 5 | [1][2][3] |

| Fluorescence Polarization | Rat RIPK2 Kinase | Recombinant Protein | 2 | [4] |

| Cell-Based Assays | ||||

| MDP-stimulated TNF-α production | NOD2 | Primary Human Monocytes | 8 | [1][2] |

| MDP-stimulated TNF-α production | NOD2 | Human Whole Blood | 237 | [1] |

| MDP-stimulated TNF-α production | NOD2 | Rat Whole Blood | 133 | [1] |

| Spontaneous TNF-α & IL-6 production | Endogenous stimuli | Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | ~200 | [2] |

Table 2: Off-Target Activity and In Vivo Pharmacokinetics of this compound

| Parameter | Species/System | Value | Reference(s) |

| Off-Target Activity | |||

| hERG ion channel IC50 | Human | >7 µM | [5] |

| In Vivo Pharmacokinetics | |||

| Oral Bioavailability | Rat & Mouse | Moderate | [2] |

| Clearance | Rat & Mouse | Low | [2] |

| Volume of Distribution | Rat & Mouse | Moderate | [2] |

Note: While this compound demonstrated potent in vitro activity, its development was halted due to a suboptimal pharmacokinetic profile and off-target activity on the hERG ion channel, limiting its therapeutic window.

Downstream Effects of RIPK2 Inhibition by this compound

The primary consequence of RIPK2 inhibition by this compound is the suppression of pro-inflammatory cytokine production. By blocking the initial signaling cascade, this compound prevents the cellular machinery from mounting a full-blown inflammatory response to NOD1/2 ligands.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This biochemical assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for the ATP-binding pocket of RIPK2.

-

Materials:

-

Recombinant full-length FLAG-His tagged RIPK2.

-

Fluorescently labeled ATP-competitive ligand (tracer).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

-

Test compound (this compound) dissolved in 100% DMSO.

-

384-well, low-volume, non-binding surface microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in 100% DMSO.

-

Dispense 100 nL of the diluted test compound or DMSO (vehicle control) into the wells of the microplate.

-

Add 5 µL of RIPK2 solution (at twice the final desired concentration) to each well and incubate for 10 minutes at room temperature.

-

Add 5 µL of the fluorescent tracer solution (at twice the final desired concentration) to each well.

-

Incubate for a further 10 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cell-based assay measures the inhibitory effect of this compound on the production of TNF-α from human monocytes stimulated with the NOD2 ligand, muramyl dipeptide (MDP).

-

Materials:

-

Isolated primary human monocytes.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

MDP (NOD2 ligand).

-

This compound dissolved in DMSO.

-

96-well tissue culture plates.

-

Human TNF-α ELISA kit.

-

CO₂ incubator (37°C, 5% CO₂).

-

-

Procedure:

-

Seed primary human monocytes in a 96-well plate at a desired density (e.g., 1 x 10⁵ cells/well) and allow them to adhere.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 30-60 minutes in the CO₂ incubator.

-

Stimulate the cells with a pre-determined optimal concentration of MDP for 6-24 hours.

-

After incubation, centrifuge the plate and collect the culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production and determine the IC50 value.

-

Human Whole Blood Assay

This assay assesses the activity of this compound in a more physiologically relevant matrix that includes all blood components.

-

Materials:

-

Freshly drawn human whole blood collected in sodium heparin or hirudin tubes.

-

RPMI-1640 medium.

-

MDP (NOD2 ligand).

-

This compound dissolved in DMSO.

-

96-well plates.

-

Human TNF-α ELISA kit.

-

-

Procedure:

-

Dilute fresh whole blood with RPMI-1640 (e.g., 1:5 or 1:10 dilution).

-

Add the diluted blood to the wells of a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) and pre-incubate for 30-60 minutes at 37°C.

-

Stimulate with MDP and incubate for 6-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant and measure TNF-α concentration using an ELISA kit.

-

Calculate the percent inhibition and IC50 value.

-

Ex Vivo Human Intestinal Explant Culture

This model uses fresh biopsy tissue from patients with inflammatory bowel disease (e.g., Crohn's disease or ulcerative colitis) to measure the effect of this compound on spontaneous cytokine release in a disease-relevant setting.

-

Materials:

-

Fresh intestinal biopsy specimens.

-

Culture medium (e.g., DMEM/F12 with 5% FBS and antibiotics).

-

This compound dissolved in DMSO.

-

12-well or 24-well culture plates.

-

Sterile dissection tools.

-

CO₂ incubator (37°C, 5% CO₂).

-

Human cytokine multiplex assay kit (e.g., Luminex-based).

-

-

Procedure:

-

Obtain fresh intestinal biopsies and transport them to the lab on ice in transport medium.

-

Under sterile conditions, clean the tissue and cut it into small pieces (explants).

-

Place one explant per well in a culture plate containing pre-warmed culture medium.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the explants for 24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the culture supernatants.

-

Measure the concentrations of various cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay.

-

Normalize cytokine production to the weight of the tissue explant and calculate the percent inhibition and IC50 values.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase that effectively blocks NOD1/2-mediated inflammatory signaling. Its characterization through a suite of biochemical, cellular, and ex vivo assays has provided valuable insights into the therapeutic potential of targeting RIPK2. While this compound itself did not progress to clinical development due to pharmacokinetic and off-target liabilities, it remains an invaluable tool compound for elucidating the role of RIPK2 in health and disease. The data and methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing the understanding and therapeutic targeting of the RIPK2 pathway.

References

- 1. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Chemical Structure and Properties of GSK583

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a small molecule inhibitor belonging to the 4-aminoquinoline class. Its discovery and characterization have established it as a valuable tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine |

| CAS Number | 1346547-00-9 |

| Molecular Formula | C₂₀H₁₉FN₄O₂S |

| Molecular Weight | 398.45 g/mol |

| SMILES | FC1=CC2=C(NN=C2NC3=CC=NC4=CC=C(S(=O)(C(C)(C)C)=O)C=C34)C=C1 |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 250.97 mM) |

| Ethanol: 20 mM | |

| Water: Insoluble | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent and selective, orally bioavailable inhibitor of RIPK2 kinase.[1] Its mechanism of action involves binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition effectively blocks the pro-inflammatory responses mediated by the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.

In Vitro and In Vivo Activity

This compound has demonstrated potent inhibitory activity in various in vitro and in vivo models. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Table 2: In Vitro and In Vivo Inhibitory Activity of this compound

| Assay | Target/Model | IC₅₀ | Reference |

| Biochemical Assay | Human RIPK2 Kinase | 5 nM | [1] |

| Rat RIPK2 Kinase | 2 nM | ||

| Cell-Based Assay | MDP-stimulated TNF-α production (Human Monocytes) | 8 nM | [1] |

| MDP-induced TNF-α production (Human Whole Blood) | 237 nM | [1] | |

| MDP-induced TNF-α production (Rat Whole Blood) | 133 nM | [1] | |

| TNF-α and IL-6 production (Human CD and UC biopsies) | ~200 nM | ||

| In Vivo Model | MDP-induced serum KC levels (Rat) | 50 nM (blood concentration) | [1] |

| MDP-induced serum KC levels and neutrophil recruitment (Mouse) | 37 nM (blood concentration) | [1] |

Kinase Selectivity

This compound exhibits excellent selectivity for RIPK2 over a broad panel of other kinases, making it a specific tool for interrogating RIPK2-mediated signaling. At a concentration of 1 µM, this compound showed minimal inhibition of a panel of 300 kinases, including closely related kinases like p38α and VEGFR2.[1]

Pharmacokinetic Profile

This compound displays moderate oral bioavailability in preclinical species. However, it has been noted to have a less than optimal pharmacokinetic profile and off-target activity against the hERG ion channel, which has limited its progression as a clinical drug candidate but solidified its role as a valuable research tool.

Table 3: Pharmacokinetic Parameters of this compound in Rat

| Parameter | Value | Reference |

| Oral Bioavailability (F%) | 39% | |

| Clearance (iv) | Low | |

| Volume of Distribution (iv) | Moderate |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of this compound to the ATP-binding pocket of RIPK2.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

-

Recombinant full-length FLAG-His-tagged RIPK2 is purified from a baculovirus expression system and diluted in Assay Buffer.

-

A fluorescently labeled ATP-competitive ligand (tracer) is diluted in Assay Buffer to a final concentration of 5 nM.

-

This compound is serially diluted in 100% DMSO.

-

-

Assay Procedure:

-

Dispense 100 nL of the this compound serial dilutions into a 384-well, low-volume, black, round-bottom plate.

-

Add 5 µL of the RIPK2 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Add 5 µL of the fluorescent tracer solution to each well.

-

Incubate for a further 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

-

The percentage of inhibition is calculated based on the polarization values of control wells (enzyme with tracer and tracer alone).

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

MDP-Stimulated TNF-α Production in Human Monocytes

This cell-based assay assesses the functional inhibition of the NOD2 signaling pathway by this compound.

Protocol:

-

Cell Preparation:

-

Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation followed by immunomagnetic separation or plastic adherence.

-

Resuspend monocytes in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Plate the cells in a 96-well tissue culture plate at a density of 1 x 10⁵ cells per well and allow them to adhere.

-

-

Assay Procedure:

-

Pre-treat the adherent monocytes with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

-

Stimulate the cells with Muramyl Dipeptide (MDP) at a final concentration of 10 µg/mL to activate the NOD2 pathway.

-

Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

-

-

Data Acquisition and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the MDP-stimulated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of this compound in a model of acute inflammation.

Protocol:

-

Animal Model:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Administer this compound or vehicle control orally (p.o.) at desired doses (e.g., 0.1, 1, and 10 mg/kg).

-

-

Induction of Peritonitis:

-

One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of MDP (e.g., 100 µg per mouse).

-

-

Sample Collection and Analysis:

-

At a specified time point post-MDP injection (e.g., 2 hours), collect blood via cardiac puncture for serum preparation.

-

Perform peritoneal lavage with ice-cold PBS to collect peritoneal exudate cells.

-

Measure the concentration of KC (the rodent orthologue of IL-8) in the serum using an ELISA kit.

-

Determine the number of neutrophils in the peritoneal lavage fluid by flow cytometry or differential cell counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of serum KC levels and neutrophil recruitment for each this compound dose group compared to the MDP-treated vehicle control group.

-

Determine the in vivo IC₅₀ based on the relationship between the blood concentration of this compound and the inhibition of the inflammatory response.

-

The NOD2/RIPK2 Signaling Pathway

The NOD2/RIPK2 signaling pathway is a critical component of the innate immune system responsible for detecting bacterial peptidoglycan fragments and initiating a pro-inflammatory response. This compound targets a key kinase in this pathway, RIPK2.

Caption: NOD2/RIPK2 signaling pathway initiated by MDP.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates the general workflow for assessing the in vitro potency of this compound.

Caption: In vitro evaluation workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its favorable in vitro and in vivo activity, coupled with a high degree of selectivity, makes it an indispensable tool for elucidating the role of the NOD1/2-RIPK2 signaling pathway in health and disease. While its pharmacokinetic profile has precluded its clinical development, the wealth of data generated using this compound continues to inform the development of next-generation RIPK2 inhibitors for the treatment of inflammatory disorders. This guide provides a comprehensive resource for researchers utilizing this compound in their studies.

References

The Selective RIPK2 Inhibitor GSK583: A Technical Guide to its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[3][4] This activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines, primarily through the NF-κB and MAPK pathways.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[4][5] this compound has been investigated as a tool compound to probe the therapeutic potential of RIPK2 inhibition in these conditions.[3][4] This technical guide provides an in-depth overview of this compound's effect on cytokine release, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Cytokine Release by this compound

This compound has demonstrated potent, dose-dependent inhibition of key pro-inflammatory cytokines in a variety of in vitro and ex vivo models. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against TNF-α and IL-6, two major cytokines downstream of RIPK2 activation.

| Assay System | Stimulant | Cytokine | IC50 (nM) | Reference |

| Primary Human Monocytes | MDP | TNF-α | 8 | [1][2] |

| Human Whole Blood | MDP | TNF-α | 237 | [2] |

| Rat Whole Blood | MDP | TNF-α | 133 | [2] |

| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | TNF-α | ~200 | [1][6] |

| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | IL-6 | ~200 | [1][6] |

| Rat in vivo model | MDP | KC (IL-8 orthologue) | 50 (derived from blood concentrations) | [2] |

| Mouse in vivo model | MDP | KC (IL-8 orthologue) | 37 (derived from blood concentrations) | [2] |

Table 1: IC50 Values of this compound for TNF-α Inhibition

| Assay System | Stimulant | Cytokine | IC50 (nM) | Reference |

| Human Crohn's Disease & Ulcerative Colitis Biopsy Explants | Endogenous | IL-6 | ~200 | [1][6] |

Table 2: IC50 Values of this compound for IL-6 Inhibition

Signaling Pathway

This compound exerts its inhibitory effect on cytokine release by targeting the ATP-binding pocket of RIPK2 kinase.[7] This prevents the autophosphorylation and subsequent ubiquitination of RIPK2, which are critical steps for the recruitment and activation of downstream signaling complexes, including TAK1 and the IKK complex.[5] The inhibition of these pathways ultimately leads to the suppression of NF-κB and MAPK activation, thereby reducing the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects | Semantic Scholar [semanticscholar.org]

- 4. ultra-dd.org [ultra-dd.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Validation and Optimization of an Ex Vivo Assay of Intestinal Mucosal Biopsies in Crohn’s Disease: Reflects Inflammation and Drug Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor

An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of this compound, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline, this compound emerged from a focused effort to identify novel therapeutic agents for inflammatory diseases by targeting the NOD-like receptor (NLR) signaling pathway. While this compound demonstrated significant promise as a preclinical tool, its development was ultimately halted due to off-target liabilities, precluding its advancement into clinical trials. This document details the scientific journey of this compound, from its initial identification to the elucidation of its mechanism of action and the challenges that prevented its clinical progression.

Introduction: The Rationale for Targeting RIPK2